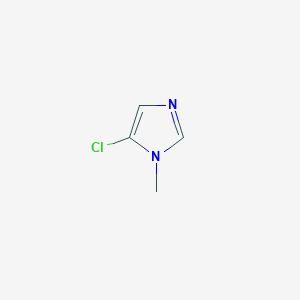
2-Acetamido-2-cyclohexylacetic acid
説明
Synthesis Analysis
The synthesis of compounds related to 2-acetamido-2-cyclohexylacetic acid has been explored in several studies. For instance, Galeazzi, Mobbili, and Orena (1996) described the synthesis of 1,3,4-trisubstituted pyrrolidin-2-ones through oxidative cyclisation, which is relevant to the synthesis of biologically active amino acids containing the pyrrolidine ring (Galeazzi, Mobbili, & Orena, 1996). Additionally, Amirani Poor et al. (2018) developed an intermolecular Ugi reaction involving 2-(1-(aminomethyl)cyclohexyl)acetic acid, showcasing a novel synthesis approach (Amirani Poor, Darehkordi, Anary‐Abbasinejad, & Mohammadi, 2018).
Molecular Structure Analysis
Studies on the molecular structure of related compounds provide insights into the structural aspects of 2-acetamido-2-cyclohexylacetic acid. Khanum et al. (2022) conducted spectroscopic and quantum chemical studies on similar compounds, which can be extrapolated to understand the molecular structure of 2-acetamido-2-cyclohexylacetic acid (Khanum, Fatima, Rather, Siddiqui, Muthu, Srivastava, & Javed, 2022).
Chemical Reactions and Properties
The chemical reactions of 2-acetamido-2-cyclohexylacetic acid and its derivatives have been the subject of various studies. For example, Shvedov et al. (1974) explored the condensation of 2-(acetamido)cyclohexanone with malononitrile, leading to the synthesis of substituted tetrahydropyrimido[indoles] (Shvedov, Mezentseva, Altukhova, & Grinev, 1974).
Physical Properties Analysis
Investigating the physical properties of compounds similar to 2-acetamido-2-cyclohexylacetic acid helps in understanding its characteristics. Sueess and Hesse (1979) conducted a study on the mass spectral decomposition of isomeric diacetamido-cyclohexanes, providing valuable information about the physical properties of such compounds (Sueess & Hesse, 1979).
Chemical Properties Analysis
The chemical properties of 2-acetamido-2-cyclohexylacetic acid can be inferred from studies on similar compounds. For instance, Wang, Sakairi, and Kuzuhara (1995) described the synthesis of a compound involving 2-acetamido-2-deoxy-alpha-D-glucopyranoside, which sheds light on the chemical properties of related acetamido compounds (Wang, Sakairi, & Kuzuhara, 1995).
科学的研究の応用
Derivative Discovery and Structural Analysis
- A new cyclohexylacetic acid derivative was isolated from Emilia sonchifolia, highlighting the potential for discovering novel compounds with unique structures and properties (Shen et al., 2013).
Complex Formation with Heavy Metal Ions
- 2-Acetamido-2-cyclohexylacetic acid plays a role in forming complexes with heavy metal ions, which has implications for metal ion buffers and analytical applications (Hamed et al., 1994).
Potential in Inhibiting Enzymes
- This compound has been used in the synthesis of inhibitors targeting enzymes like α(1→3)fucosyltransferases, indicating its potential in biochemical research and therapeutic applications (Heskamp et al., 1995).
Application in Medical Imaging
- It has been applied in pH imaging using hyperpolarized (13)C magnetic resonance spectroscopy, demonstrating its utility in advanced medical imaging techniques (Flavell et al., 2015).
Chemical Synthesis and Modification
- 2-Acetamido-2-cyclohexylacetic acid has been involved in various chemical synthesis processes, such as the preparation of N-acyl derivatives of amino sugars, showcasing its versatility in chemical synthesis (Yamamoto et al., 1965).
Therapeutic Applications
- A novel anilidoquinoline derivative synthesized from 2-acetamido-2-cyclohexylacetic acid showed significant antiviral and antiapoptotic effects against Japanese encephalitis, underlining its potential in pharmaceutical research (Ghosh et al., 2008).
Safety and Hazards
The safety information for 2-Acetamido-2-cyclohexylacetic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
2-acetamido-2-cyclohexylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVVAKVOCWNDLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1CCCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-2-cyclohexylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















